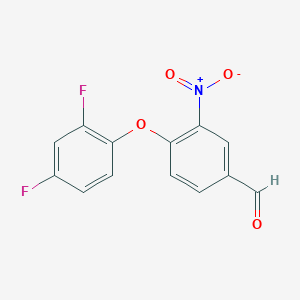

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde often involves multiple steps, including etherization, nitration, reduction, diazotization, and hydrolysis reactions. For instance, Quan (2005) discussed the synthesis of a related compound, 4-(2,4-Dichlorophenoxy)phenol, from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions with a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

The molecular structure of compounds containing difluoro and nitro groups has been extensively studied. For example, Dorofeeva et al. (2008) investigated the molecular structure, conformation, and potential to internal rotation of difluoronitrobenzenes by gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives, such as the reduction in the presence of arylureas, have shown significant positive shifts in potential, indicating strong hydrogen bonding between nitrobenzene radical anions and arylureas. This behavior suggests a fast on/off redox switch mechanism (Bu et al., 2005).

Physical Properties Analysis

The physical properties of compounds related to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, such as polyimides synthesized from related diamine monomers, reveal high transparency, solubility, and good mechanical strength. These properties are attributed to the specific molecular design and incorporation of trifluoromethyl groups (Yang & Hsiao, 2004).

Chemical Properties Analysis

The introduction of difluoro and nitro groups significantly affects the chemical properties of these compounds. For instance, the electrochemical studies on nitrobenzene derivatives have demonstrated reversible hydrogen bonding capabilities with arylureas, showing a strong dependency on the redox state, which can be utilized in designing redox-responsive materials (Bu et al., 2005).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

Researchers have investigated the crystal structures of several fluoro-mesogens, including compounds similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. These studies provide insights into the smectic-like layer structures of these crystals, which are important for understanding their physical properties and potential applications (Hori et al., 2001).

Coordination Polymers for Sensing

Research into coordination polymers, which are similar in structure to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has shown potential for applications in sensing nitrobenzene at parts-per-million concentrations (Wang et al., 2015). This highlights the potential for such compounds in environmental monitoring and safety applications.

Development of Electron-Rich Nitroaromatics

A study on electron-rich nitroaromatics, closely related to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has revealed their synthesis and structural properties. These findings are significant for developing new materials with specific electronic properties (White et al., 2019).

Luminescent Sensing Materials

Lanthanide-organic frameworks containing ketone group sites, similar to the structure of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, have been synthesized. These materials show promise as highly sensitive luminescent sensors for nitrobenzene and iron(III), indicating potential applications in chemical sensing and environmental monitoring (Zhang et al., 2017).

Fluorine Chemistry and Nucleophilic Substitution Reactions

Research into fluorine-containing compounds, similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has explored their reactivity and the potential for introducing various functional groups through nucleophilic substitution reactions. This is crucial for the development of new pharmaceuticals and agrochemicals (Sipyagin et al., 2004).

Wirkmechanismus

References:

- Girón-Navarro, R., Linares-Hernández, I., Teutli-Sequeira, E. A., Martínez-Miranda, V., & Santoyo-Tepole, F. (2021). Evaluation and comparison of advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D): a review. Environmental Science and Pollution Research, 28(25), 26325–26358.

- Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine and 2,2′-(2-phenyl-1H-imidazole-4,5-diyl)dipyridine: acid/base-induced structural transformation and luminescence switching, and photocatalytic activity for hydrogen evolution. Dalton Transactions, 46(25), 8299–8307.

- Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), an Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(4), 1636–1651.

- CAS Common Chemistry. (Accessed: October 12, 2017)

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINTXUSUROIDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363166 | |

| Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde | |

CAS RN |

173282-22-9 | |

| Record name | 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173282-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)